molecular formula C12H10N2S B8662865 4-[(THIOPHEN-2-YLMETHYL)AMINO]BENZONITRILE

4-[(THIOPHEN-2-YLMETHYL)AMINO]BENZONITRILE

Cat. No.: B8662865
M. Wt: 214.29 g/mol
InChI Key: VLZFMBWUHSJFDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(THIOPHEN-2-YLMETHYL)AMINO]BENZONITRILE is an organic compound that belongs to the class of benzonitriles It is characterized by the presence of a benzonitrile group attached to a 4-position amino group, which is further substituted with a 2-thenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(THIOPHEN-2-YLMETHYL)AMINO]BENZONITRILE typically involves the reaction of 4-aminobenzonitrile with 2-thenylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Common solvents used include ethanol or methanol, and catalysts such as palladium on carbon (Pd/C) are often employed to enhance the reaction rate and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) are used for the purification and quality control of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[(THIOPHEN-2-YLMETHYL)AMINO]BENZONITRILE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

4-[(THIOPHEN-2-YLMETHYL)AMINO]BENZONITRILE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(THIOPHEN-2-YLMETHYL)AMINO]BENZONITRILE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-N-[2-(diethylamino)ethyl]benzonitrile
  • 4-(N,N-Dimethylamino)benzonitrile

Comparison

4-[(THIOPHEN-2-YLMETHYL)AMINO]BENZONITRILE is unique due to the presence of the 2-thenyl group, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H10N2S

Molecular Weight

214.29 g/mol

IUPAC Name

4-(thiophen-2-ylmethylamino)benzonitrile

InChI

InChI=1S/C12H10N2S/c13-8-10-3-5-11(6-4-10)14-9-12-2-1-7-15-12/h1-7,14H,9H2

InChI Key

VLZFMBWUHSJFDN-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)CNC2=CC=C(C=C2)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

The procedure of Example 40 was repeated, except that 1.43 g of 4-aminobenzonitrile was used in place of aniline, and 1.57 g of 2-thiophenecarbaldehyde was used in place of 4-formyl-phenyl sulfamate. The resulting crude product was purified by silica gel column chromatography (using a 2:1 mixture of hexane and ethyl acetate as the eluent) to obtain 0.98 g of 4-[N-(2-thenyl)amino]-benzonitrile.
Quantity
1.43 g
Type
reactant
Reaction Step One
Quantity
1.57 g
Type
reactant
Reaction Step Two

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